molecular formula C11H14ClNO3S B12124990 4-(4-Chloro-2-methylbenzenesulfonyl)morpholine

4-(4-Chloro-2-methylbenzenesulfonyl)morpholine

Katalognummer: B12124990
Molekulargewicht: 275.75 g/mol
InChI-Schlüssel: FKJPPTLZAZISDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chloro-2-methylbenzenesulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a morpholine ring attached to a 4-chloro-2-methylbenzenesulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylbenzenesulfonyl)morpholine typically involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloro-2-methylbenzenesulfonyl chloride+morpholineThis compound\text{4-chloro-2-methylbenzenesulfonyl chloride} + \text{morpholine} \rightarrow \text{this compound} 4-chloro-2-methylbenzenesulfonyl chloride+morpholine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chloro-2-methylbenzenesulfonyl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Chloro-2-methylbenzenesulfonyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Chloro-2-methylbenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect various biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-2-methylbenzenesulfonyl chloride
  • 4-Chloro-2-methylbenzenesulfonamide
  • 4-Chloro-2-methylbenzenesulfonic acid

Uniqueness

4-(4-Chloro-2-methylbenzenesulfonyl)morpholine is unique due to the presence of both a morpholine ring and a sulfonyl chloride group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H14ClNO3S

Molekulargewicht

275.75 g/mol

IUPAC-Name

4-(4-chloro-2-methylphenyl)sulfonylmorpholine

InChI

InChI=1S/C11H14ClNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3

InChI-Schlüssel

FKJPPTLZAZISDR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.